molecular formula C11H13N3O3 B1296509 N-(3-nitrophenyl)pyrrolidine-1-carboxamide CAS No. 35799-28-1

N-(3-nitrophenyl)pyrrolidine-1-carboxamide

Cat. No.: B1296509
CAS No.: 35799-28-1
M. Wt: 235.24 g/mol
InChI Key: IWWQPBHGXPDITK-UHFFFAOYSA-N
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Description

N-(3-nitrophenyl)pyrrolidine-1-carboxamide: is a chemical compound that features a pyrrolidine ring attached to a carboxamide group, with a nitrophenyl substituent at the nitrogen atom

Scientific Research Applications

Chemistry:

  • N-(3-nitrophenyl)pyrrolidine-1-carboxamide is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology:

  • This compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine:

  • Potential applications in drug discovery, particularly in the development of anti-inflammatory and anticancer agents.

Industry:

  • Used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals.

Mechanism of Action

While the specific mechanism of action for “N-(3-nitrophenyl)pyrrolidine-1-carboxamide” is not mentioned in the search results, it is known to target the dopamine transporter (DAT) protein in the brain, which is responsible for controlling the reuptake of dopamine.

Future Directions

The pyrrolidine ring is a versatile scaffold for novel biologically active compounds . It is believed that this work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(3-nitrophenyl)pyrrolidine-1-carboxamide typically begins with pyrrolidine and 3-nitrobenzoic acid.

    Reaction Steps:

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods:

  • Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in N-(3-nitrophenyl)pyrrolidine-1-carboxamide can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acetic acid.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products:

    Reduction: N-(3-aminophenyl)pyrrolidine-1-carboxamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

  • N-(2-nitrophenyl)pyrrolidine-1-carboxamide
  • N-(4-nitrophenyl)pyrrolidine-1-carboxamide
  • N-(3-aminophenyl)pyrrolidine-1-carboxamide

Uniqueness:

  • The position of the nitro group in N-(3-nitrophenyl)pyrrolidine-1-carboxamide (meta position) can influence its reactivity and biological activity compared to the ortho and para isomers.
  • The presence of the pyrrolidine ring provides a unique three-dimensional structure that can enhance binding affinity and selectivity for biological targets.

Properties

IUPAC Name

N-(3-nitrophenyl)pyrrolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c15-11(13-6-1-2-7-13)12-9-4-3-5-10(8-9)14(16)17/h3-5,8H,1-2,6-7H2,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWQPBHGXPDITK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30325612
Record name N-(3-nitrophenyl)pyrrolidine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30325612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35799-28-1
Record name NSC512796
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=512796
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(3-nitrophenyl)pyrrolidine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30325612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Pyrrolidine (1.5 mL, 18.3 mmol) was added to a stirred solution of 3-nitrophenyl isocyanate (1.5 g, 9.14 mmol) in anhydrous THF (60 mL) and the mixture stirred at reflux for 1 hour. The solvent was evaporated in vacuo. The crude product was then purified by column chromatography (Flashmaster, 40-63 mesh silica gel, 50% isohexane-EtOAc) to provide the title compound as an off white solid (1.85 g, 86%); LC-MS, Rt=2.80 min (MeOH-FA), m/z 236 (MH+).
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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